molecular formula C11H7Cl2NO2 B1409611 Methyl 1,3-dichloroisoquinoline-6-carboxylate CAS No. 1416714-47-0

Methyl 1,3-dichloroisoquinoline-6-carboxylate

Cat. No.: B1409611
CAS No.: 1416714-47-0
M. Wt: 256.08 g/mol
InChI Key: DYFVNCAXJKWGHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,3-dichloroisoquinoline-6-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 1,3-dichloroisoquinoline with methyl chloroformate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dichloroisoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of isoquinoline .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dichloroisoquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in the synthesis of specialized compounds and in various research applications.

Properties

IUPAC Name

methyl 1,3-dichloroisoquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)6-2-3-8-7(4-6)5-9(12)14-10(8)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFVNCAXJKWGHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=NC(=C2C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Reactant of Route 3
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1,3-dichloroisoquinoline-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1,3-dichloroisoquinoline-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.